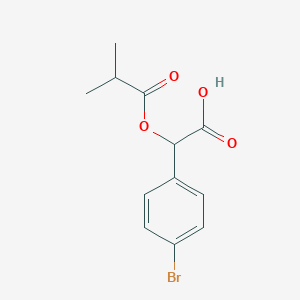

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid is an organic compound that belongs to the class of acetic acids It features a bromophenyl group and an isobutyryloxy group attached to the acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid typically involves the following steps:

Esterification: The isobutyryloxy group can be introduced through an esterification reaction using isobutyric acid and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other nucleophiles in a suitable solvent.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Chlorophenyl)-2-(isobutyryloxy)acetic Acid: Similar structure with a chlorine atom instead of bromine.

2-(4-Methylphenyl)-2-(isobutyryloxy)acetic Acid: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Biologische Aktivität

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid, with the CAS number 1385694-70-1, is a compound of interest due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural similarity to other compounds that interact with various biological targets. These interactions can influence cellular differentiation and inhibit specific transport mechanisms, such as dopamine transporters.

Key Mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for DNA synthesis and repair, such as dihydrofolate reductase (DHFR).

- Cell Cycle Modulation: In cancer cell lines, this compound has been observed to induce cell cycle arrest and apoptosis through disruption of key signaling pathways.

Pharmacokinetics

Pharmacokinetic studies suggest that the introduction of functional groups in the compound enhances its solubility and bioavailability. The compound's lipophilic nature allows it to diffuse across cell membranes effectively, facilitating its uptake and distribution in tissues.

Key Pharmacokinetic Properties:

- Solubility: Increased solubility in organic solvents due to structural modifications.

- Distribution: Potential accumulation in the nucleus, where it may interact with DNA and transcription factors.

Cellular Effects

The effects of this compound on cellular processes vary based on concentration and cell type. In laboratory settings:

- Low doses may inhibit enzyme activity without significant toxicity.

- Higher concentrations can lead to cytotoxic effects in cancer cells.

Case Studies

Research has highlighted several case studies that demonstrate the compound's biological activity:

- Anticancer Activity: A study found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential use as an anticancer agent.

- Antimicrobial Properties: Another investigation noted that compounds with similar structures displayed antibacterial activity, indicating a broader spectrum of biological effects that warrant further exploration.

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, apoptosis induction | |

| 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione | Anticancer | DHFR inhibition, cell cycle arrest | |

| Other Bromophenyl Derivatives | Antimicrobial | Disruption of bacterial cell walls |

Future Research Directions

Future studies should focus on:

- Synthesis Optimization: Developing more efficient synthetic routes for producing this compound and its derivatives.

- In Vivo Studies: Conducting animal model studies to evaluate the therapeutic potential and safety profile of this compound.

- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological activities through advanced biochemical assays.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-7(2)12(16)17-10(11(14)15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHIJSKRSRZFNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.